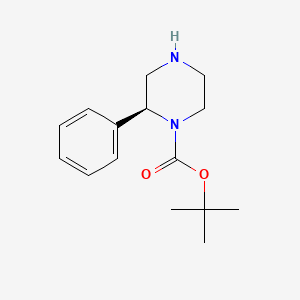
(S)-tert-Butyl-2-Phenylpiperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a phenyl group and a tert-butyl carbamate group
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including receptors and enzymes, depending on their specific structure and functional groups .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as receptor modulation or enzyme inhibition . The specific interactions would depend on the structural characteristics of the compound and the nature of its target.
Pharmacokinetics
Piperazine derivatives are generally known for their favorable pharmacokinetic properties, which can be attributed to the basic and hydrophilic nature of the piperazine moiety .
Biochemische Analyse
Biochemical Properties
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of certain enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and effects of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and cell signaling pathways over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate vary with dosage. At lower doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The metabolic flux of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can influence the levels of these metabolites, which may have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The distribution of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can affect its localization and activity, influencing its overall biochemical effects.
Subcellular Localization
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is localized in various subcellular compartments, including the cytoplasm and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate can impact its activity and function, particularly in the context of enzyme inhibition and cell signaling modulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate typically involves the reaction of (S)-2-phenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives of the phenyl group.
Reduction: Primary amines from the reduction of the carbamate group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpiperazine: A simpler analogue with a phenyl group attached to a piperazine ring.
Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring, known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: A derivative with a chlorophenyl group, used in various pharmacological studies.
Uniqueness
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is unique due to the presence of the tert-butyl carbamate group, which enhances its stability and modifies its pharmacokinetic properties. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOURBIBCQYVCC-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
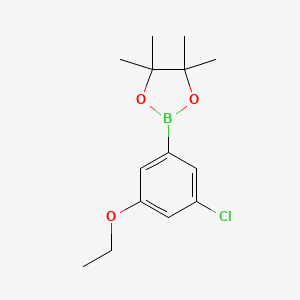
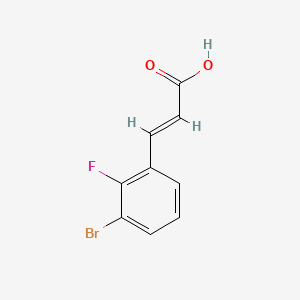
![9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE](/img/structure/B578684.png)
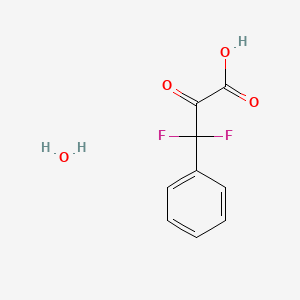

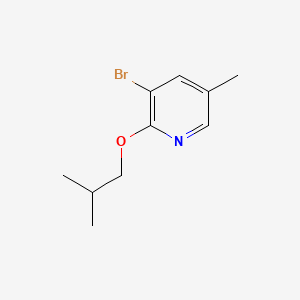

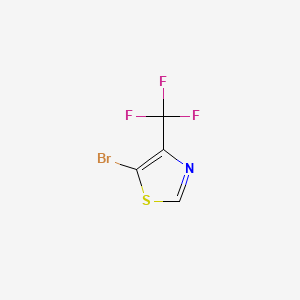
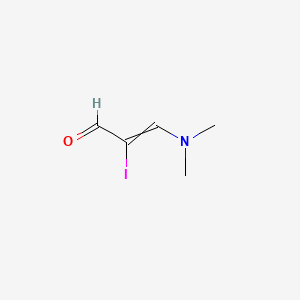
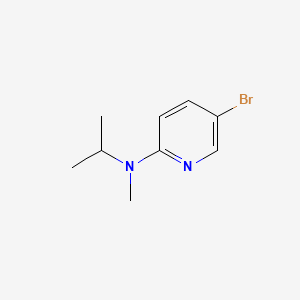
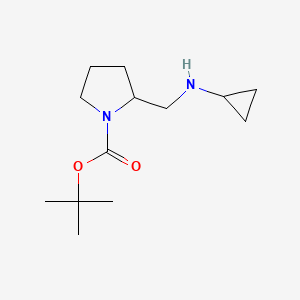


![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)
